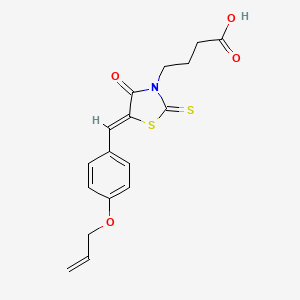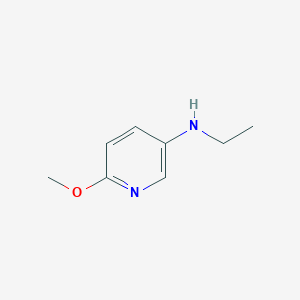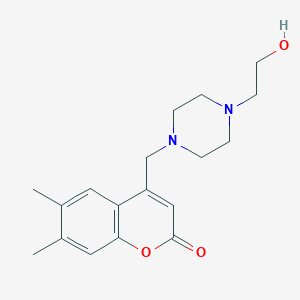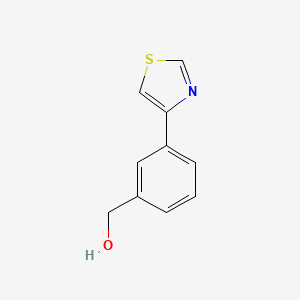![molecular formula C20H19N3O3S B2595830 4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-32-6](/img/structure/B2595830.png)
4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connectivity of the atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. These reactions need to be carefully planned and carried out to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide valuable information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc., are studied. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
The compound has been investigated as a hole transporting material for stable perovskite solar cells. Specifically, two derivatives—OMeTPA-DPP and OMeTPA-BDT —linked with diketopyrrolopyrrole or benzodithiophene moieties have been synthesized . These compounds demonstrate better thermal stability than the commonly used spiro-OMeTAD. The steady-state and time-resolved photoluminescence studies reveal their excellent hole extraction ability. Perovskite solar cells employing OMeTPA-BDT exhibit comparable power conversion efficiency to those using spiro-OMeTAD. Even after more than 200 hours of aging under one sun illumination, the residual efficiencies of the PSCs based on these compounds remain promising .
Cytotoxic Effects in Lung Carcinoma
While not directly related to the compound itself, its chalcone derivatives have been tested for cytotoxic effects against lung carcinoma. These investigations provide valuable insights into potential applications in cancer research .
Radical Disruption in Organic Frameworks
The nearly orthogonal 2-methoxyphenyl group in the compound disrupts the ability of the radical to form columns of π-stacked molecules, which is typically observed in organic radicals with extended π-conjugated aromatic frameworks. This property could be relevant in materials science and organic electronics .
Phosphodiesterase 10A (PDE10A) Inhibition
Although not directly studied for this compound, the presence of an azole moiety in related structures has been associated with PDE10A inhibitory activity. Further exploration of this aspect could be interesting for drug discovery and neurological research .
Synthesis of Palladium(II) Complexes
4-Methoxyphenylboronic acid, a derivative of the compound, has been used in the synthesis of palladium(II) complexes. These complexes are soluble in common solvents and have been characterized using various techniques, including FT-IR and NMR spectroscopy .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-15-7-3-13(4-8-15)20(24)21-19-17-11-27-12-18(17)22-23(19)14-5-9-16(26-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNQXDOIDDVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)

![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)


![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)




![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2595767.png)
![N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595769.png)